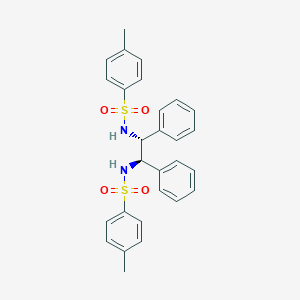

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

Vue d'ensemble

Description

Le glucuronide de morphine est un métabolite de la morphine, un analgésique puissant dérivé du pavot à opium. Le métabolisme de la morphine se produit principalement dans le foie, où elle est convertie en deux principaux métabolites : la morphine-3-glucuronide et la morphine-6-glucuronide. Ces métabolites sont formés par le processus de glucuronidation, qui implique l’ajout d’un groupement acide glucuronique à la morphine. La morphine-6-glucuronide est connue pour ses effets analgésiques puissants, tandis que la morphine-3-glucuronide a été associée à des effets excitateurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le glucuronide de morphine est synthétisé par le processus de glucuronidation, qui est catalysé par l’enzyme uridine 5’-diphospho-glucuronosyltransférase (UGT). Cette enzyme facilite le transfert de l’acide glucuronique de l’acide uridine diphosphate glucuronique à la morphine, ce qui entraîne la formation de morphine-3-glucuronide et de morphine-6-glucuronide .

Méthodes de production industrielle : Dans les milieux industriels, la production de glucuronide de morphine implique l’extraction de la morphine du pavot à opium, suivie de sa conversion en glucuronides à l’aide d’enzymes UGT. Le processus comprend généralement des étapes telles que l’extraction, la purification et la conversion enzymatique, suivies de l’isolement et de la caractérisation des métabolites glucuronides .

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronide de morphine subit principalement une glucuronidation, une réaction métabolique de phase II. Cette réaction implique la conjugaison de l’acide glucuronique à la morphine, ce qui entraîne la formation de morphine-3-glucuronide et de morphine-6-glucuronide .

Réactifs et conditions courantes : Le processus de glucuronidation nécessite de l’acide uridine diphosphate glucuronique comme cofacteur et est catalysé par les enzymes UGT. La réaction se produit généralement dans le foie, où les enzymes UGT sont abondantes .

Principaux produits formés : Les principaux produits de la glucuronidation de la morphine sont la morphine-3-glucuronide et la morphine-6-glucuronide. La morphine-6-glucuronide est connue pour ses effets analgésiques puissants, tandis que la morphine-3-glucuronide a des effets excitateurs .

Applications de la recherche scientifique

Le glucuronide de morphine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est étudié pour ses propriétés analgésiques et son rôle dans la gestion de la douleur. La morphine-6-glucuronide, en particulier, est d’intérêt en raison de ses puissants effets analgésiques et de son potentiel comme agent thérapeutique .

En plus de ses propriétés analgésiques, le glucuronide de morphine est également étudié pour sa pharmacocinétique et son métabolisme. Les chercheurs étudient comment la morphine est métabolisée dans l’organisme, le rôle des enzymes UGT dans ce processus et les effets des différents métabolites sur l’organisme .

Applications De Recherche Scientifique

Morphine glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is studied for its analgesic properties and its role in pain management. Morphine-6-glucuronide, in particular, is of interest due to its potent analgesic effects and potential as a therapeutic agent .

In addition to its analgesic properties, morphine glucuronide is also studied for its pharmacokinetics and metabolism. Researchers investigate how morphine is metabolized in the body, the role of UGT enzymes in this process, and the effects of different metabolites on the body .

Mécanisme D'action

La morphine-6-glucuronide exerce ses effets principalement en se liant aux récepteurs opioïdes mu du système nerveux central. Cette liaison entraîne l’activation de ces récepteurs, ce qui conduit à des effets analgésiques. La morphine-6-glucuronide a une affinité plus élevée pour les récepteurs opioïdes mu que la morphine, ce qui contribue à ses puissants effets analgésiques .

La morphine-3-glucuronide, quant à elle, a peu d’affinité pour les récepteurs opioïdes mu et est associée à des effets excitateurs. Le mécanisme d’action exact de la morphine-3-glucuronide n’est pas bien compris, mais on pense qu’il implique des interactions avec d’autres récepteurs et voies du système nerveux central .

Comparaison Avec Des Composés Similaires

Le glucuronide de morphine est similaire aux autres métabolites glucuronides des opioïdes, tels que la codéine-6-glucuronide et la morphine-N-oxyde. La morphine-6-glucuronide est unique par ses puissants effets analgésiques, qui sont plus prononcés que ceux de la morphine elle-même .

Liste des composés similaires :- Codéine-6-glucuronide

- Morphine-N-oxyde

- Morphine-3-glucuronide

- Morphine-6-glucuronide

La morphine-6-glucuronide se distingue par sa plus grande affinité pour les récepteurs opioïdes mu et ses puissants effets analgésiques, ce qui en fait un composé précieux pour la recherche sur la gestion de la douleur .

Propriétés

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370008 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121758-19-8 | |

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)